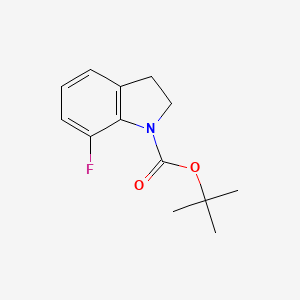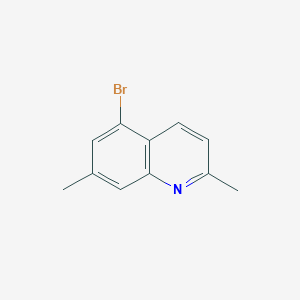
Ethyl 6-ethoxynaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-ethoxy-2-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by the presence of an ethoxy group at the 6th position and an ethyl ester group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-ethoxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 6-ethoxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to drive the reaction to completion.
Another method involves the Grignard reaction, where 6-ethoxy-2-naphthylmagnesium bromide is reacted with ethyl chloroformate to yield the desired ester. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of ethyl 6-ethoxy-2-naphthoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of phase transfer catalysts and microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethoxy-2-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 6-ethoxy-2-naphthol, using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 6-ethoxy-2-naphthoic acid.
Reduction: 6-ethoxy-2-naphthol.
Substitution: Various substituted naphthoates depending on the nucleophile used
Scientific Research Applications
Ethyl 6-ethoxy-2-naphthoate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a model compound in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 6-ethoxy-2-naphthoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with receptor sites. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-2-naphthoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-naphthoate: Lacks the ethoxy group at the 6th position.
6-ethoxy-2-naphthoic acid: The carboxylic acid analog of ethyl 6-ethoxy-2-naphthoate
Uniqueness
Ethyl 6-ethoxy-2-naphthoate is unique due to the presence of both an ethoxy group and an ethyl ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
88285-48-7 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 6-ethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-3-17-14-8-7-11-9-13(15(16)18-4-2)6-5-12(11)10-14/h5-10H,3-4H2,1-2H3 |
InChI Key |
XHKIMDYTGAMVEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


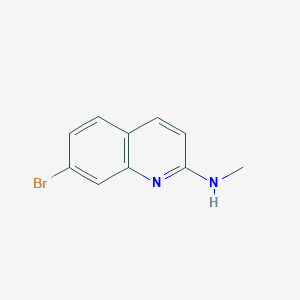

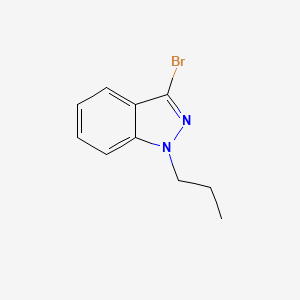
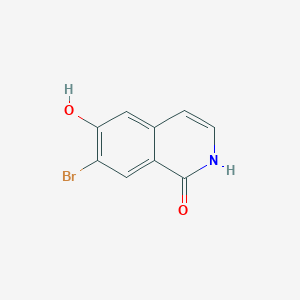
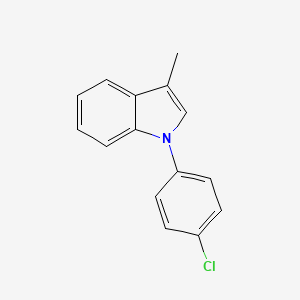

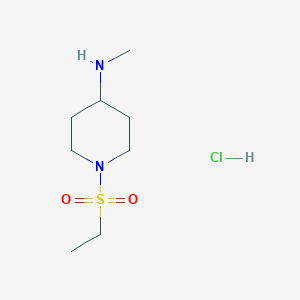
![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)

![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)
